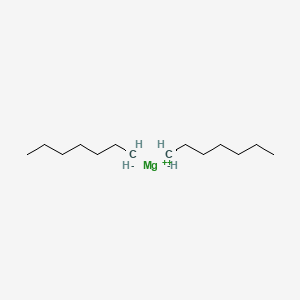
magnesium;heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;heptane is a compound that combines magnesium, a vital mineral, with heptane, a straight-chain alkane. Magnesium is known for its essential roles in biological systems, including enzyme function and energy production, while heptane is commonly used as a non-polar solvent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;heptane can be synthesized through the reaction of magnesium with heptane under controlled conditions. One common method involves the use of a Grignard reagent, where magnesium reacts with an alkyl halide in the presence of heptane to form the desired compound. The reaction typically requires anhydrous conditions and a suitable catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where magnesium is introduced to heptane under high pressure and temperature. The process is carefully monitored to ensure the purity and yield of the final product. Advanced techniques such as distillation and crystallization may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Magnesium;heptane undergoes various chemical reactions, including:
Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.
Reduction: The compound can participate in reduction reactions, where magnesium acts as a reducing agent.
Substitution: Heptane can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions often require specific conditions such as controlled temperature, pressure, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield magnesium oxide and heptane derivatives, while substitution reactions can produce various substituted heptanes.
Scientific Research Applications
Magnesium;heptane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems, particularly in enzyme function and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: The compound is utilized in the production of various industrial chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of magnesium;heptane involves its interaction with molecular targets such as enzymes and cellular membranes. Magnesium ions play a crucial role in stabilizing enzyme structures and facilitating catalytic activity. Heptane, as a non-polar solvent, can influence the solubility and distribution of other molecules within a system.
Comparison with Similar Compounds
Similar Compounds
Magnesium oxide: Unlike magnesium;heptane, magnesium oxide is primarily used for its refractory properties and as a dietary supplement.
Heptane: Pure heptane is used as a solvent and in fuel formulations, but it lacks the biological activity associated with magnesium.
Magnesium stearate: This compound is used as a lubricant in pharmaceutical formulations, differing from this compound in both structure and application.
Uniqueness
This compound is unique in its combination of a biologically essential mineral with a non-polar solvent, offering distinct properties and applications in various fields. Its ability to participate in diverse chemical reactions and its potential role in biological systems set it apart from other similar compounds.
Properties
CAS No. |
51276-70-1 |
|---|---|
Molecular Formula |
C14H30Mg |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
magnesium;heptane |
InChI |
InChI=1S/2C7H15.Mg/c2*1-3-5-7-6-4-2;/h2*1,3-7H2,2H3;/q2*-1;+2 |
InChI Key |
RVGJTBZZDSWPKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[CH2-].CCCCCC[CH2-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















